3-Chloro-2-phenylprop-2-enal

Description

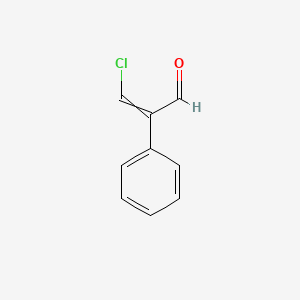

3-Chloro-2-phenylprop-2-enal is an α,β-unsaturated aldehyde with the molecular formula C₉H₇ClO (average mass: 166.60 g/mol). Structurally, it features a chloro group at position 3 and a phenyl group at position 2 of the propenal backbone (prop-2-enal). This arrangement distinguishes it from isomers like 3-chloro-3-phenylprop-2-enal, where both substituents occupy position 3 . The compound’s conjugated system (aldehyde group at C1, double bond between C2 and C3) enables reactivity in conjugate additions and electrophilic substitutions. Limited direct data on its synthesis or applications are available, but insights can be inferred from structurally related compounds (e.g., chalcones, cinnamaldehyde derivatives) .

Properties

Molecular Formula |

C9H7ClO |

|---|---|

Molecular Weight |

166.60 g/mol |

IUPAC Name |

3-chloro-2-phenylprop-2-enal |

InChI |

InChI=1S/C9H7ClO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7H |

InChI Key |

HPOQPDKXPYLQIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=CCl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-phenylprop-2-enal typically involves the chlorination of cinnamaldehyde. One common method is the reaction of cinnamaldehyde with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{Cinnamaldehyde} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-phenylprop-2-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-chloro-2-phenylpropanoic acid.

Reduction: Reduction of the aldehyde group can yield 3-chloro-2-phenylpropan-1-ol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

Oxidation: 3-Chloro-2-phenylpropanoic acid

Reduction: 3-Chloro-2-phenylpropan-1-ol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Chloro-2-phenylprop-2-enal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-phenylprop-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Chloro-3-phenylprop-2-enal (Structural Isomer)

This isomer differs in substituent positions, with both chloro and phenyl groups at C3. The conjugation of the phenyl group with the double bond may enhance stability compared to 3-chloro-2-phenylprop-2-enal. Stereoisomerism (Z/E) is possible due to the α,β-unsaturated system, as seen in related compounds .

| Property | This compound | 3-Chloro-3-phenylprop-2-enal |

|---|---|---|

| Molecular Formula | C₉H₇ClO | C₉H₇ClO |

| Substituent Positions | Cl (C3), Ph (C2) | Cl (C3), Ph (C3) |

| Key Functional Groups | Aldehyde, chloro, alkene | Aldehyde, chloro, alkene |

| Potential Reactivity | Conjugate addition, oxidation | Similar, with enhanced conjugation stability |

3-Phenylprop-2-enal (Cinnamaldehyde Derivative)

Lacking the chloro substituent, this compound (common name: cinnamaldehyde) is widely used in flavoring and fragrance industries. The absence of chlorine reduces electron-withdrawing effects, increasing electron density at the double bond and altering reactivity (e.g., faster nucleophilic additions) .

3-Chloro-2-methylprop-1-ene (Methallyl Chloride)

A chlorinated alkene with a methyl group instead of phenyl, methallyl chloride (CAS 563-47-3) is used in polymer and agrochemical synthesis. Its non-conjugated system and smaller substituents result in lower boiling points (e.g., ~65°C) compared to aromatic analogs .

3-Phenylprop-2-enoyl Chloride

This compound replaces the aldehyde group with an acyl chloride, enabling nucleophilic acyl substitutions (e.g., Friedel-Crafts acylation). The electron-withdrawing chloride enhances electrophilicity at the carbonyl carbon, contrasting with the aldehyde’s oxidation-prone nature .

(E)-3-(2-Hydroxyphenyl)prop-2-enal

The hydroxyl group on the phenyl ring increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents. Such derivatives exhibit biological activity, including antimicrobial properties, as seen in structurally related chalcones .

Key Research Findings

- Synthesis : Crossed-aldol condensation, used for chalcone derivatives (e.g., ), could be adapted for this compound by reacting chlorinated benzaldehydes with acetaldehydes .

- Reactivity : The aldehyde group facilitates oxidation to carboxylic acids or reduction to alcohols, while the chloro substituent may enable nucleophilic displacement reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.